molecular formula C10H20Cl4N2O4 B13122623 2-[2-[Carboxymethyl(2-chloroethyl)amino]ethyl-(2-chloroethyl)amino]acetic acid;dihydrochloride

2-[2-[Carboxymethyl(2-chloroethyl)amino]ethyl-(2-chloroethyl)amino]acetic acid;dihydrochloride

Cat. No.: B13122623
M. Wt: 374.1 g/mol
InChI Key: ZPAQXDPOVXGRPP-UHFFFAOYSA-N
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Description

2-[2-[Carboxymethyl(2-chloroethyl)amino]ethyl-(2-chloroethyl)amino]acetic acid;dihydrochloride is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes two chloroethyl groups and a carboxymethyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-[Carboxymethyl(2-chloroethyl)amino]ethyl-(2-chloroethyl)amino]acetic acid;dihydrochloride typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes the following steps:

    Alkylation: The initial step involves the alkylation of ethylenediamine with chloroacetic acid to form an intermediate compound.

    Chlorination: The intermediate is then chlorinated using thionyl chloride or phosphorus trichloride to introduce the chloroethyl groups.

    Carboxymethylation: The final step involves the carboxymethylation of the chlorinated intermediate using chloroacetic acid under basic conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[2-[Carboxymethyl(2-chloroethyl)amino]ethyl-(2-chloroethyl)amino]acetic acid;dihydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The chloroethyl groups can undergo nucleophilic substitution reactions with various nucleophiles, such as amines and thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous acids/bases to yield carboxylic acids and amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products

The major products formed from these reactions include various substituted amines, carboxylic acids, and other derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[2-[Carboxymethyl(2-chloroethyl)amino]ethyl-(2-chloroethyl)amino]acetic acid;dihydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs and treatment strategies.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other industrially important compounds.

Mechanism of Action

The mechanism of action of 2-[2-[Carboxymethyl(2-chloroethyl)amino]ethyl-(2-chloroethyl)amino]acetic acid;dihydrochloride involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with DNA, proteins, and enzymes, leading to various biological effects.

    Pathways Involved: It can induce cell cycle arrest, apoptosis, and other cellular responses through its interaction with specific molecular targets.

Comparison with Similar Compounds

Similar Compounds

    Cyclophosphamide: A well-known chemotherapeutic agent with a similar chloroethyl group.

    Ifosfamide: Another chemotherapeutic agent with structural similarities.

    Melphalan: A compound used in cancer treatment with similar functional groups.

Uniqueness

2-[2-[Carboxymethyl(2-chloroethyl)amino]ethyl-(2-chloroethyl)amino]acetic acid;dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C10H20Cl4N2O4

Molecular Weight

374.1 g/mol

IUPAC Name

2-[2-[carboxymethyl(2-chloroethyl)amino]ethyl-(2-chloroethyl)amino]acetic acid;dihydrochloride

InChI

InChI=1S/C10H18Cl2N2O4.2ClH/c11-1-3-13(7-9(15)16)5-6-14(4-2-12)8-10(17)18;;/h1-8H2,(H,15,16)(H,17,18);2*1H

InChI Key

ZPAQXDPOVXGRPP-UHFFFAOYSA-N

Canonical SMILES

C(CN(CCCl)CC(=O)O)N(CCCl)CC(=O)O.Cl.Cl

Origin of Product

United States

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